UDP-4-amino-4,6-dideoxy-L-N-acetyl-beta-L-altrosamine
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Overview
Description
UDP-4-amino-4,6-dideoxy-L-N-acetyl-beta-L-altrosamine is a UDP-amino sugar having 4-amino-4,6-dideoxy-L-N-acetyl-beta-L-altrosamine as the amino sugar component. It derives from a beta-L-altrose. It is a conjugate acid of an this compound(1-).
Scientific Research Applications
Role in Bacterial Glycosylation
UDP-4-amino-4,6-dideoxy-L-N-acetyl-beta-L-altrosamine is significant in bacterial glycosylation processes. For instance, in Campylobacter jejuni, a key bacterium causing gastroenteritis in humans, this compound is crucial for the O-linked glycosylation of flagellin. This glycosylation is essential for flagellar formation and motility, thereby playing a central role in the bacterium's ability to cause disease (Song et al., 2015).
Involvement in Biosynthetic Pathways
The compound is involved in the biosynthesis of lipopolysaccharides and capsular polysaccharides in bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These structures are crucial for bacterial survival and pathogenicity. The biosynthetic process involves several enzymes, including aminotransferases like PseC, which catalyze the formation of this compound as an intermediate product (Schoenhofen et al., 2006).
Potential in Antibiotic Development
Understanding the structure and function of enzymes like cjPseH, which is involved in the catalysis of this compound in C. jejuni, can provide insights for developing new antibiotics. This is particularly crucial given the global challenge of antibiotic resistance (Song et al., 2015).
Insights into Enzymatic Mechanisms
Research on enzymes like PseH offers detailed insights into their unique catalytic mechanisms. This knowledge is invaluable for biochemists and molecular biologists in understanding glycosylation processes and their implications in microbial pathogenicity and survival (Song et al., 2015).
Properties
Molecular Formula |
C17H28N4O15P2 |
---|---|
Molecular Weight |
590.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H28N4O15P2/c1-6-10(18)13(25)11(19-7(2)22)16(33-6)35-38(30,31)36-37(28,29)32-5-8-12(24)14(26)15(34-8)21-4-3-9(23)20-17(21)27/h3-4,6,8,10-16,24-26H,5,18H2,1-2H3,(H,19,22)(H,28,29)(H,30,31)(H,20,23,27)/t6-,8+,10-,11+,12+,13-,14+,15+,16+/m0/s1 |
InChI Key |
FUUMLYWEEZBCQR-NAGKVERXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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